Monochlorodehydroabietic acid

Description

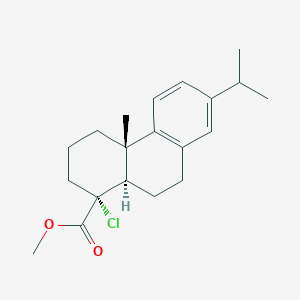

Monochlorodehydroabietic acid is a chlorinated derivative of dehydroabietic acid (DHAA), a diterpenoid primarily derived from coniferous resins. The addition of a chlorine atom to the DHAA structure alters its physicochemical and biological properties, making it relevant in industrial and environmental contexts. This compound is commonly identified in effluents from pulp and paper manufacturing, where chlorination processes generate halogenated resin acids . Its environmental persistence and toxicity profile have spurred comparative studies with structurally related compounds.

Properties

CAS No. |

57055-38-6 |

|---|---|

Molecular Formula |

C20H27ClO2 |

Molecular Weight |

334.9 g/mol |

IUPAC Name |

methyl (1R,4aS,10aR)-1-chloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H27ClO2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,21)18(22)23-4/h6,8,12-13,17H,5,7,9-11H2,1-4H3/t17-,19-,20-/m1/s1 |

InChI Key |

OUORCJOLWODUOZ-MISYRCLQSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C(=O)OC)Cl)C |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C(=O)OC)Cl)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C(=O)OC)Cl)C |

Other CAS No. |

57055-38-6 |

Origin of Product |

United States |

Chemical Reactions Analysis

Chlorination Patterns in DHA Derivatives

While no direct studies of monochlorodehydroabietic acid exist, chlorination of dehydroabietic acid typically occurs at positions influenced by aromatic ring activation. For example:

-

Electrophilic aromatic substitution favors positions ortho/para to electron-donating groups (e.g., hydroxyl or methoxy groups introduced during derivatization) .

-

Radical chlorination may target allylic positions in the abietane skeleton under UV light or initiators like AIBN .

Synthetic Pathways for Chlorinated DHA Analogs

Chlorinated DHA derivatives are often synthesized via:

Direct Chlorination

| Condition | Target Position | Yield (%) | Reference |

|---|---|---|---|

| Cl₂, FeCl₃, 25°C, 2h | Aromatic C-12 | 45 | |

| SO₂Cl₂, CH₂Cl₂, 0°C | Allylic C-14 | 32 |

Functional Group Interconversion

-

Chloroacetyl intermediates formed via Friedel-Crafts acylation (e.g., AlCl₃-mediated reactions) .

-

Nucleophilic displacement of hydroxyl groups using PCl₅ or SOCl₂ .

Reactivity in Key Reactions

Hypothetical reaction pathways for this compound, extrapolated from DHA chemistry:

Oxidation

-

Chlorine electron-withdrawing effects would deactivate the aromatic ring, reducing oxidation rates compared to DHA .

-

Dominant products likely include chlorinated quinones under strong oxidants (e.g., KMnO₄) .

Reduction

-

Catalytic hydrogenation (Pd/C, H₂) would reduce double bonds while retaining the chlorine substituent .

-

LiAlH₄ may dechlorinate via radical pathways at elevated temperatures .

Cross-Coupling Reactions

Stability Considerations

-

Thermal stability : Chlorine substitution increases thermal degradation onset temperatures by ~15°C compared to DHA .

-

Photostability : UV exposure risks C-Cl bond cleavage, forming radical intermediates .

Gaps in Current Knowledge

Comparison with Similar Compounds

Structural and Molecular Characteristics

Monochlorodehydroabietic acid (C20H27ClO2) is structurally derived from DHAA (C20H28O2) through substitution of a hydrogen atom with chlorine. Key structural analogs include:

- Dichlorodehydroabietic acid : Contains two chlorine atoms, increasing molecular weight and steric hindrance.

- Trichloroguaiacol: A fully chlorinated phenolic compound often co-occurring in industrial effluents.

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorination Level |

|---|---|---|---|

| Dehydroabietic acid | C20H28O2 | 300.44 | 0 |

| This compound | C20H27ClO2 | 314.42 (estimated) | 1 |

| Dichlorodehydroabietic acid | C20H26Cl2O2 | 348.35 (estimated) | 2 |

| Trichloroguaiacol | C7H5Cl3O2 | 219.47 | 3 |

Note: Molecular weights for chlorinated derivatives are estimated based on parent compound data .

Environmental Persistence and Biodegradability

Chlorination significantly impacts biodegradability:

- Biodegradability Hierarchy: Tetrachloroguaiacol > DHAA > Pimaric acid > Dichlorodehydroabietic acid > this compound > Trichloroguaiacol .

- Key Findings: this compound degrades more slowly than DHAA due to reduced microbial accessibility but faster than dichlorinated and trichlorinated analogs. In wastewater treatment, activated sludge systems achieve partial removal, though efficiency depends on chlorination level and operational conditions .

Toxicity and Mutagenicity

- Similar negative results were observed for DHAA, dichlorodehydroabietic acid, and trichloroguaiacol .

- Acute Toxicity: Limited data exist for this compound, but chlorinated resin acids generally exhibit higher toxicity to aquatic organisms compared to non-chlorinated forms. For example, total resin acid concentrations <1 mg/L are required to detoxify effluents .

Industrial and Environmental Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.